2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide
Description
2-Chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide is a chloroacetamide derivative characterized by a naphthalen-1-yl ethyl group attached to the nitrogen atom of the acetamide backbone. Its structure combines a reactive chloroacetyl group with the hydrophobic naphthalene moiety, enabling interactions with biological targets and facilitating structural modifications.
Properties
IUPAC Name |
2-chloro-N-(2-naphthalen-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-10-14(17)16-9-8-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEKVEIHVYANFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(naphthalen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted acetamides with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
Chemical Synthesis
2-Chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide serves as an intermediate in the synthesis of various organic compounds. Its chloroacetyl group facilitates nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and other chemical entities. The compound can be synthesized through the reaction of chloroacetyl chloride with naphthalen-1-amine, leading to high yields under optimized conditions.
Biological Research
The compound has been investigated for its potential biological activities, particularly its interactions with enzymes and metabolic pathways. Studies have demonstrated that it exhibits inhibitory properties on certain enzymes, suggesting its utility in pharmacological applications. For instance, research indicates that derivatives of this compound may possess anti-Parkinson's activity in animal models, highlighting its potential role in targeting metabolic pathways related to neurodegenerative diseases .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for therapeutic applications. Its ability to interact with specific biological targets suggests potential uses in treating conditions such as myasthenia gravis and other autoimmune disorders. Ongoing studies are assessing its efficacy and safety profiles in clinical settings .
Case Study 1: Anti-Parkinson's Activity
A study focused on the neuroprotective effects of this compound in models of Parkinson's disease. The methodology involved administering the compound to rodents subjected to neurotoxic agents that mimic Parkinsonian symptoms. Results indicated a significant reduction in motor deficits and neuroinflammation, suggesting that the compound may offer therapeutic benefits for Parkinson's disease management.
Case Study 2: Inhibition of Inflammatory Cytokines
Another investigation assessed the anti-inflammatory properties of this compound using lipopolysaccharide-induced inflammation models in rats. The results showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential use in developing therapies for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several chloroacetamide derivatives, differing primarily in substituents on the nitrogen atom or the aromatic system. Key analogues include:
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)
- Structure : Features a trichloroethyl group and a naphthalen-1-yl substituent.
- Key Data :
(R)-2-Chloro-N-(1-(naphthalen-1-yl)ethyl)acetamide (R-2.122b)
- Structure : Chiral ethyl group with naphthalen-1-yl substitution.
- Key Data :
- Comparison : Chirality introduces stereochemical diversity, which may influence biological target binding or crystallization behavior.
N-(4-Chloro-phenyl)-2-(naphthalen-1-yl)acetamide
Physicochemical and Spectral Properties
Biological Activity
2-Chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesized derivatives, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of naphthylamine with chloroacetyl chloride. The following general procedure is often employed:
- Preparation : Dissolve naphthylamine in anhydrous dichloromethane.
- Base Addition : Add triethylamine to the solution.
- Chloroacetyl Chloride Addition : Slowly introduce chloroacetyl chloride while maintaining low temperatures (0-5°C).
- Reaction : Stir the mixture at room temperature for several hours.
- Quenching and Extraction : Quench with water and extract the product using an organic solvent.
- Purification : Purify via recrystallization or column chromatography.
The resulting compound can be characterized using various spectroscopic techniques, including IR and GC-MS, which confirm the structure and purity of the synthesized product .
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity against a range of pathogens. A study involving various chloroacetamide derivatives indicated that this compound demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these strains were evaluated, showing promising results:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 30 |
| P. aeruginosa | 35 |
| S. aureus | 36 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), revealed that the compound exhibited selective cytotoxicity. Notably, it significantly reduced cell viability in Caco-2 cells compared to untreated controls:
| Cell Line | Viability (%) |
|---|---|
| Caco-2 (untreated) | 100 |
| Caco-2 (treated) | 39.8 |
| A549 (untreated) | 100 |
| A549 (treated) | No significant reduction |
This selective action indicates potential pathways for targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives that may enhance biological activity.
- Hydrogen Bonding : The acetamide moiety can form hydrogen bonds with biological macromolecules, modulating enzyme or receptor activity.
- Cellular Uptake : The lipophilicity imparted by the naphthalene moiety may facilitate cellular uptake, enhancing its bioavailability .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
- A study focusing on N-substituted chloroacetamides found that modifications to the aromatic ring significantly influenced antimicrobial potency, suggesting that further exploration into structural variations could yield more effective agents .
- Computational studies have indicated potential binding affinities to specific targets within cancer cells, supporting experimental findings regarding anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
